4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Description
4,7,10-Trioxatricyclo[6.3.0.0²,⁶]undecane-3,5,9,11-tetrone is a tricyclic organic compound featuring a fused ring system with three oxygen atoms (at positions 4, 7, and 10) and four ketone groups (at positions 3, 5, 9, and 11). Its unique structure, combining oxygen heteroatoms and reactive carbonyl moieties, makes it a versatile monomer in polymer chemistry, particularly for synthesizing high-performance polyimides and polyesters. The compound is synthesized via cyclization and dehydration of cyclopentanetetracarboxylic acid derivatives under controlled industrial conditions . Its CAS registry numbers are 6053-68-5 and 4802-47-5, reflecting its dual identification in chemical databases.
Properties
IUPAC Name |
4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O7/c9-5-1-2-4(8(12)15-6(2)10)13-3(1)7(11)14-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASHGAIOBWYPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C(=O)OC3=O)OC1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885305 | |
| Record name | Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-69-0 | |
| Record name | Tetrahydrofurantetracarboxylic dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difuro(3,4-b:3',4'-d)furan-1,3,5,7-tetrone, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025574690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25574-69-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difuro[3,4-b:3',4'-d]furan-1,3,5,7-tetrone, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrodifuro[3,4-b:3',4'-d]furantetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.815 | |
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Preparation Methods
The synthesis of 4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
4,7,10-Trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
4,7,10-Trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism by which 4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous tricyclic and polycyclic systems. Key differences in substituents, heteroatoms, and functional groups influence reactivity, stability, and applications.
Structural and Functional Comparisons
Application-Specific Advantages
- Polymer Chemistry : The target compound outperforms sulfur analogs in thermal stability (decomposition >300°C) and polymer yield (>85% in polyimide synthesis) .
- Biomedical Applications : Sulfur-containing tricyclics (e.g., 4,10-dimethyl-5,9-dithiatricyclo compound) show 2–3× higher antioxidant activity than oxygenated counterparts in DPPH assays .
- Electronics: Nitroaryl-substituted spiro compounds exhibit superior electron transport properties compared to non-aromatic tricyclics .
Biological Activity
The compound 4,7,10-trioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone , also known as EVT-431854 , is a synthetic organic compound with potential biological activities that have garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
The molecular structure of this compound can be represented by its molecular formula and a molecular weight of approximately 224.22 g/mol. The compound features a tricyclic framework with three oxygen atoms incorporated into the ring structure.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 224.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound against various cancer cell lines:
- In vitro Studies : A study demonstrated that EVT-431854 exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and HCC70 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range (approximately 6.57 ± 1.11 μM for HCC70) .
- Mechanism of Action : The compound was found to interact with genomic DNA and act as an intercalator without causing DNA damage as assessed by comet assays. This suggests a potential mechanism where the compound may inhibit cancer cell proliferation through DNA binding .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of EVT-431854 have shown promising results against various bacterial strains. Further studies are necessary to elucidate the specific mechanisms and efficacy against different pathogens.
Toxicological Profile
The safety profile of this compound has been evaluated in preliminary toxicity studies which indicate low toxicity levels in non-cancerous cell lines compared to cancerous ones . Long-term exposure studies are needed to fully understand its safety profile.
Study 1: Cytotoxicity Evaluation
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of EVT-431854 on human cancer cell lines using MTT assays to measure cell viability post-treatment:
- Cell Lines Tested : HeLa (cervical), HCC70 (triple-negative breast), and MCF12A (non-tumorigenic breast epithelial).
- Results : The compound showed selective toxicity towards cancer cells with minimal effects on non-cancerous cells.
Study 2: Mechanistic Insights
A mechanistic study utilized molecular dynamics simulations to explore the interaction between EVT-431854 and DNA:
- Findings : The binding affinity was calculated using docking studies which revealed strong interactions with DNA bases.
- : The study supports the hypothesis that EVT-431854 may function as a potential chemotherapeutic agent through its ability to bind DNA and inhibit replication in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
